molecular formula C21H13F2N5O2 B2797622 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1216590-76-9

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2797622
CAS No.: 1216590-76-9
M. Wt: 405.365
InChI Key: YWLIGJANZZITMX-UHFFFAOYSA-N
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Description

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines

Chemical Reactions Analysis

Types of Reactions

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoromethanesulfonate for substitution reactions, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the fluorine positions .

Mechanism of Action

The mechanism of action of 8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its combination of fluorinated benzyl and phenyl groups, as well as the presence of the oxadiazole ring.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N5O2/c22-15-7-3-6-13(11-15)18-24-20(30-26-18)16-8-4-10-27-19(16)25-28(21(27)29)12-14-5-1-2-9-17(14)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLIGJANZZITMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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